molecular formula C8H13ClN2O2 B1524037 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide CAS No. 1247391-14-5

1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide

Cat. No.: B1524037
CAS No.: 1247391-14-5
M. Wt: 204.65 g/mol
InChI Key: CGZSJLCMTZDGJU-UHFFFAOYSA-N
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Description

1-(2-Chloroacetyl)-N-methylpyrrolidine-2-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a chloroacetyl group, and a carboxamide group, making it a versatile molecule for different chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

  • Chloroacetylation: The compound can be synthesized through the chloroacetylation of N-methylpyrrolidine-2-carboxamide. This involves reacting N-methylpyrrolidine-2-carboxamide with chloroacetyl chloride under controlled conditions.

  • Amide Coupling: Another method involves the coupling of 2-chloroacetyl chloride with N-methylpyrrolidine-2-carboxamide in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide) and a catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be produced in batches using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Process: Continuous flow chemistry can also be employed for the production of this compound, offering advantages in terms of scalability and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions are possible, where the chloroacetyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a building block for bioactive compounds or as a probe in biological studies.

  • Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • N-Methylpyrrolidine-2-carboxamide: Lacks the chloroacetyl group.

  • 2-Chloroacetyl chloride: Contains the chloroacetyl group but lacks the pyrrolidine ring.

  • N-Methyl-2-pyrrolidone: Similar pyrrolidine structure but without the chloroacetyl and carboxamide groups.

Uniqueness:

  • The presence of both the chloroacetyl and carboxamide groups in the pyrrolidine ring makes this compound unique and versatile for various chemical reactions and applications.

This compound's unique structure and reactivity profile make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various chemical transformations highlight its importance in advancing both fundamental and applied sciences.

Properties

IUPAC Name

1-(2-chloroacetyl)-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-10-8(13)6-3-2-4-11(6)7(12)5-9/h6H,2-5H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZSJLCMTZDGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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